Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H18ClNO3. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and oxidized forms.
Scientific Research Applications
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride include:
- Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- Ethyl 2-oxobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both amino and oxo functional groups. This combination of features makes it a versatile compound with diverse applications in various fields of research .
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13;/h2-7,12H2,1H3;1H |
InChI Key |
PXXMLUTVVZCJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)N.Cl |
Origin of Product |
United States |
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